

# "history of Teprotide and ACE inhibitor development"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Teprotide**  
Cat. No.: **B1582845**

[Get Quote](#)

An In-depth Technical Guide to the History of **Teprotide** and the Development of Angiotensin-Converting Enzyme (ACE) Inhibitors

## Abstract

The discovery and development of Angiotensin-Converting Enzyme (ACE) inhibitors represent a landmark achievement in cardiovascular pharmacology, fundamentally altering the management of hypertension and heart failure. This technical guide traces the history of this therapeutic class, beginning with the exploration of snake venom peptides and culminating in the rational design of potent, orally active drugs. The journey commenced with the discovery of bradykinin-potentiating factors (BPFs) in the venom of the Brazilian pit viper, *Bothrops jararaca*. These peptides, particularly the nonapeptide **teprotide** (SQ 20,881), were identified as potent inhibitors of ACE. While **teprotide** itself demonstrated significant antihypertensive effects in clinical studies, its utility was limited by its peptide nature, necessitating parenteral administration. This guide details the pivotal transition from this natural peptide lead to the first orally active ACE inhibitor, captopril, through a pioneering application of rational drug design by scientists at Squibb. By postulating a hypothetical model of the ACE active site, researchers systematically engineered small molecules that mimicked the binding characteristics of the natural peptide substrate, leading to a revolution in cardiovascular medicine.

## Introduction: The Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The enzyme renin, released from the kidneys, cleaves angiotensinogen to form the decapeptide angiotensin I. Angiotensin I is physiologically inert and serves as a precursor for the potent vasoconstrictor, angiotensin II. This conversion is catalyzed by the Angiotensin-Converting Enzyme (ACE). ACE, a zinc metallopeptidase, is also identical to kininase II, the enzyme responsible for the degradation of bradykinin, a potent vasodilator. Therefore, ACE activity increases blood pressure through a dual mechanism: the production of the vasoconstrictor angiotensin II and the breakdown of the vasodilator bradykinin. This dual role made ACE a prime target for antihypertensive drug development.



[Click to download full resolution via product page](#)

The dual action of ACE in the Renin-Angiotensin System.

## The Discovery of Teprotide from Snake Venom

The story of ACE inhibitors begins in the 1960s with the work of Brazilian scientist Sérgio Henrique Ferreira. While studying the venom of the pit viper *Bothrops jararaca*, Ferreira discovered a mixture of peptides he named bradykinin-potentiating factor (BPF), which enhanced the effects of bradykinin. This suggested that the peptides were inhibiting the enzyme responsible for bradykinin's degradation, kininase II.

In 1968, Y.S. Bakhle demonstrated that a peptide mixture from the same venom also inhibited ACE. This critical finding, coupled with the knowledge that ACE and kininase II were the same enzyme, established a clear path forward. Ferreira, in collaboration with researchers at Squibb, proceeded to isolate and sequence nine of these bradykinin-potentiating peptides (BPPs). The most potent and long-acting of these was a nonapeptide, later synthesized and named **teprotide** (SQ 20,881).

## Early Research and Clinical Evaluation of Teprotide

**Teprotide** was the first ACE inhibitor to be tested in humans and proved to be a highly effective antihypertensive agent. Clinical studies confirmed that when administered intravenously, **teprotide** effectively lowered blood pressure in hypertensive patients. These trials were crucial as they provided the "proof of concept" that ACE inhibition was a viable and effective strategy for treating hypertension.

However, **teprotide** had significant limitations that prevented its widespread clinical use. As a peptide, it was not orally bioavailable and had to be administered by injection. Furthermore, its isolation from venom or complex synthesis made it expensive to produce. Despite these drawbacks, the success of **teprotide** spurred the search for an orally active, non-peptide ACE inhibitor.

## The Dawn of Rational Drug Design: From Teprotide to Captopril

The development of a practical ACE inhibitor fell to a team at the Squibb Institute for Medical Research, led by David Cushman and Miguel Ondetti. Instead of random screening, they embarked on a logical, structure-based drug design campaign, a novel approach at the time.

Their strategy was based on a key insight: ACE was a zinc metallopeptidase, and they hypothesized that its active site was similar to that of a well-characterized enzyme, carboxypeptidase A. This led them to create a hypothetical model of the ACE active site, which guided their design of small-molecule inhibitors.

The key features of their model for inhibitor binding were:

- A terminal carboxylate group to interact with a positively charged residue in the active site.
- A zinc-binding group to chelate the essential zinc ion in the enzyme's catalytic center.
- Specific amino acid-like structures to fit into the enzyme's specificity pockets (S1' and S2').

Their research began with succinyl-L-proline, a compound chosen because proline is the C-terminal amino acid in most of the snake venom peptides. While it was a weak but specific inhibitor, it validated their approach. Through systematic structure-activity relationship (SAR) studies, they optimized the molecule. The pivotal breakthrough came with the replacement of the succinyl carboxyl group with a sulfhydryl (-SH) group, which had a much stronger affinity for the active-site zinc ion. This modification resulted in a 2,000-fold increase in inhibitory potency and led to the creation of captopril, the first orally active and potent ACE inhibitor. The entire logical process from the initial concept to the first orally active compound took only about a year.



[Click to download full resolution via product page](#)

Logical progression from the **teprotide** lead to captopril.

# Development of Second and Third-Generation ACE Inhibitors

Captopril was a groundbreaking success, but its use was associated with side effects like skin rash and taste disturbances, which were attributed to the sulphydryl group. This prompted the development of second-generation, non-sulphydryl ACE inhibitors. Researchers designed compounds like enalapril and lisinopril, which use a carboxyl group to chelate the zinc ion, mimicking a tripeptide substrate. Enalapril is a prodrug, converted to its active form, enalaprilat, in the body. Lisinopril is an active drug in its own right.

Later research uncovered that somatic ACE has two homologous catalytic domains, the N-domain and the C-domain. This discovery led to the development of domain-selective inhibitors, such as RXP 407 (N-domain selective) and RXPA 380 (C-domain selective), allowing for more nuanced investigation of the distinct physiological roles of each domain.

## Experimental Protocols

### Isolation of Bradykinin-Potentiating Peptides

The original isolation of BPPs from *Bothrops jararaca* venom involved a multi-step purification process.

- Crude Venom Preparation: Lyophilized crude venom is dissolved in an appropriate buffer.
- Gel Filtration Chromatography: The dissolved venom is subjected to gel filtration (e.g., on Sephadex G-25) to separate molecules based on size. The low molecular weight fraction, containing the peptides, is collected.
- Ion-Exchange Chromatography: The active fraction from gel filtration is further purified using ion-exchange chromatography (e.g., on Dowex 50-X2) to separate peptides based on charge.
- Activity Monitoring: At each stage, fractions are tested for their ability to potentiate bradykinin-induced contractions in an isolated tissue preparation, such as the guinea pig ileum.

- Peptide Sequencing: Purified active peptides are then subjected to amino acid analysis and sequencing to determine their structure.



[Click to download full resolution via product page](#)

Workflow for the isolation of Bradykinin-Potentiating Peptides.

## ACE Inhibition Assay

The activity of ACE inhibitors is quantified by measuring their ability to inhibit the enzyme's catalytic activity *in vitro*. A common method uses the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL).

- Reaction Setup: The ACE enzyme is pre-incubated with the inhibitor solution (e.g., captopril, **teprotide**) at a controlled temperature (typically 37°C) and pH.
- Substrate Addition: The reaction is initiated by adding the HHL substrate.
- Enzymatic Reaction: ACE cleaves HHL into hippuric acid (HA) and the dipeptide His-Leu.
- Reaction Termination: The reaction is stopped after a defined incubation period, often by adding a strong acid (e.g., HCl).
- Quantification: The amount of hippuric acid produced is quantified. This can be done by extracting the HA with an organic solvent (e.g., ethyl acetate), evaporating the solvent, and measuring the absorbance of the redissolved HA via spectrophotometry. Alternatively, HPLC can be used for separation and quantification.
- Calculation: The percentage of ACE inhibition is calculated by comparing the amount of HA produced in the presence of the inhibitor to a control reaction without the inhibitor. The IC<sub>50</sub> value (the concentration of inhibitor required to reduce ACE activity by 50%) is then determined.

## Quantitative Data Summary

The development of ACE inhibitors involved extensive quantitative analysis to compare the potency of different compounds. The IC<sub>50</sub> value is a standard measure of an inhibitor's potency.

| Compound              | Type           | IC50 (nM) | Key Characteristics                                  |
|-----------------------|----------------|-----------|------------------------------------------------------|
| Teprotide (SQ 20,881) | Peptide        | ~100-460  | Natural peptide lead, potent, not orally active.     |
| Succinyl-L-proline    | Small Molecule | ~330,000  | Early prototype, weak but specific inhibitor.        |
| Captopril (SQ 14,225) | Small Molecule | ~1.7-23   | First orally active ACE inhibitor, sulfhydryl group. |
| Enalaprilat           | Small Molecule | ~0.6-1.2  | Active metabolite of enalapril, non-sulfhydryl.      |
| Lisinopril            | Small Molecule | ~1.2      | Non-sulfhydryl, not a prodrug.                       |

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

## Conclusion

The history of **teprotide** and the subsequent development of ACE inhibitors is a compelling example of how natural products can inspire transformative drug discovery. The journey from a snake venom peptide to rationally designed, orally active drugs like captopril and enalapril revolutionized the treatment of hypertension and heart failure. It not only provided a powerful new class of therapeutics but also championed the principles of logical drug design, demonstrating how a deep understanding of enzyme mechanisms and structure-activity relationships can lead to profound medical advancements. The legacy of **teprotide** continues to influence the field, reminding researchers of the rich potential held within natural sources for novel therapeutic leads.

- To cite this document: BenchChem. ["history of Teprotide and ACE inhibitor development"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582845#history-of-teprotide-and-ace-inhibitor-development>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)